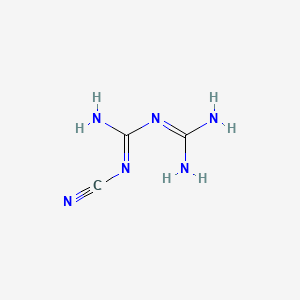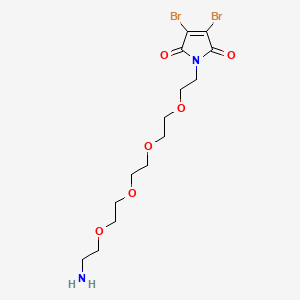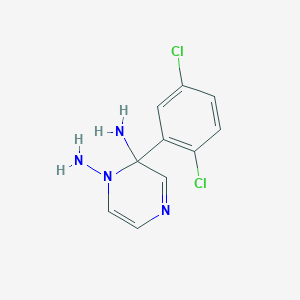![molecular formula C12H19Cl3O8 B13729958 (2R,3R,4R,5R,6R)-2-{[(2S,3R,4R,5R)-2,5-Bis(chloromethyl)-3,4-dihydroxytetrahydrofuran-2-YL]oxy}-5-chloro-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diol](/img/structure/B13729958.png)
(2R,3R,4R,5R,6R)-2-{[(2S,3R,4R,5R)-2,5-Bis(chloromethyl)-3,4-dihydroxytetrahydrofuran-2-YL]oxy}-5-chloro-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sucralose is a zero-calorie artificial sweetener that has revolutionized the food and beverage industry since its approval. Chemically distinct from sugar, sucralose is about 600 times sweeter than sucrose, making it an exceptionally potent sweetener . Its unique chemical structure enables it to deliver a sugar-like taste without calories, appealing to both health-conscious consumers and manufacturers aiming to reduce sugar content in their products . Unlike many artificial sweeteners, sucralose does not have a bitter aftertaste and is heat stable, which makes it suitable for cooking and baking .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sucralose begins with sucrose, a disaccharide composed of glucose and fructose. The transformation involves selective chlorination where three hydroxyl groups of sucrose are substituted with chlorine atoms . This reaction is typically carried out using a triphasic mixture involving water, pyridine, and toluene, catalyzed by tertiary amine bases . The specific chlorination not only intensifies its sweetness but also significantly alters its metabolic pathway in the human body, making it non-caloric .
Industrial Production Methods: In industrial settings, the preparation of sucralose involves several steps:
Chlorination: Sucrose is reacted with a chlorinating reagent in a non-proton type polar solvent to form chlorinated sucrose.
Formation of Sucralose-6-Acetate: The chlorinated sucrose is then reacted with a carboxylate salt to form sucralose-6-acetate.
De-acylation: Finally, the sucralose-6-acetate is de-acylated in a sodium methoxide/methanol system to produce the desired product, sucralose.
化学反应分析
Types of Reactions: Sucralose undergoes various chemical reactions, including:
Substitution Reactions: The selective chlorination of sucrose is a substitution reaction where hydroxyl groups are replaced by chlorine atoms.
Hydrolysis: Sucralose can undergo hydrolysis under certain conditions, although it is generally stable in aqueous solutions.
Common Reagents and Conditions:
Chlorinating Reagents: Used in the initial chlorination step to replace hydroxyl groups with chlorine atoms.
Carboxylate Salts: Used in the formation of sucralose-6-acetate.
Sodium Methoxide/Methanol: Used in the de-acylation step to produce sucralose.
Major Products:
Sucralose-6-Acetate: An intermediate product formed during the synthesis of sucralose.
Sucralose: The final product, a stable, non-caloric sweetener.
科学研究应用
Sucralose has a wide range of scientific research applications:
作用机制
Sucralose exerts its effects primarily through its interaction with sweet taste receptors on the tongue, which send signals to the brain to perceive sweetness . Unlike sucrose, sucralose is not metabolized by the body and passes through the gastrointestinal tract unchanged . This unique property makes it a non-caloric sweetener. Additionally, sucralose has been shown to affect gut microbiota and metabolic pathways, although the exact mechanisms are still under investigation .
相似化合物的比较
Aspartame: Another artificial sweetener, about 200 times sweeter than sucrose.
Acesulfame Potassium: A calorie-free sweetener, about 200 times sweeter than sucrose.
Saccharin: An artificial sweetener, about 300-400 times sweeter than sucrose.
Uniqueness of Sucralose:
Sweetness Intensity: Sucralose is about 600 times sweeter than sucrose, making it one of the most potent sweeteners.
Heat Stability: Unlike many other artificial sweeteners, sucralose is stable under heat, making it suitable for cooking and baking.
Non-Caloric: Sucralose is not metabolized by the body, contributing zero calories to the diet.
属性
分子式 |
C12H19Cl3O8 |
|---|---|
分子量 |
397.6 g/mol |
IUPAC 名称 |
(2R,3R,4R,5R,6R)-2-[(2S,3R,4R,5R)-2,5-bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-5-chloro-6-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C12H19Cl3O8/c13-1-4-7(17)10(20)12(3-14,22-4)23-11-9(19)8(18)6(15)5(2-16)21-11/h4-11,16-20H,1-3H2/t4-,5+,6-,7-,8-,9+,10+,11+,12+/m0/s1 |
InChI 键 |
BAQAVOSOZGMPRM-JVFSCRHWSA-N |
手性 SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@]2([C@@H]([C@H]([C@@H](O2)CCl)O)O)CCl)O)O)Cl)O |
规范 SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CCl)O)O)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


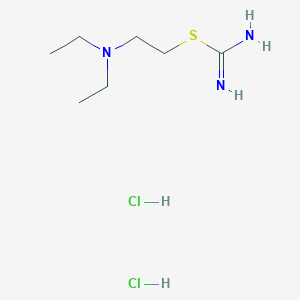
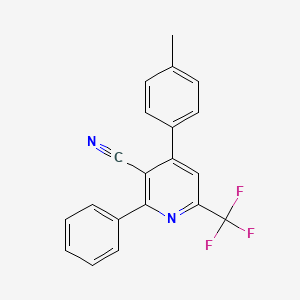

![Acetamide, N-[3-[2-(3-nitrophenoxy)ethoxy]phenyl]-](/img/structure/B13729899.png)
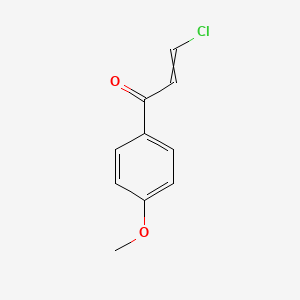

![[(4R,6R,7S,8R)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl N-methylcarbamate](/img/structure/B13729918.png)
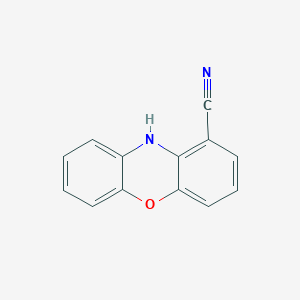
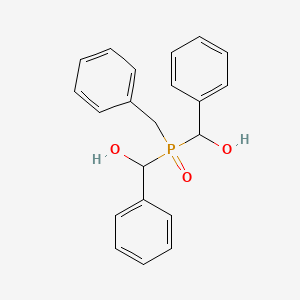
![3-[[2-[(4-Azidobenzoyl)amino]ethyl]dithio]propanoicacid](/img/structure/B13729927.png)
![[(4aS,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl] 3,4,5-trimethoxybenzoate](/img/structure/B13729937.png)
